MAO-B Enzyme Inhibition: Comparative Affinity Data for Methyl 4-Amino-3-Methylbenzoate
Methyl 4-amino-3-methylbenzoate exhibits competitive inhibition of human monoamine oxidase B (MAO-B) with a measured Ki of 550 nM and IC50 of 650 nM against recombinant human MAO-B [1]. This inhibition profile contrasts with structurally related aminobenzoates lacking the 3-methyl substitution, which typically show markedly reduced or negligible MAO-B affinity in comparable assays [1].
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 550 nM; IC50 = 650 nM |
| Comparator Or Baseline | Unsubstituted methyl 4-aminobenzoate and other aminobenzoate derivatives (class-level baseline: typically IC50 > 10 μM) |
| Quantified Difference | At least 15-fold higher potency relative to unsubstituted aminobenzoate baseline |
| Conditions | Recombinant human MAO-B overexpressed in Pichia pastoris; MMTP as substrate; 5 min preincubation |
Why This Matters
Demonstrated sub-micromolar MAO-B inhibition establishes a distinct biological profile that makes this compound a preferred scaffold for CNS-targeted medicinal chemistry programs, whereas generic aminobenzoate analogs lack this validated activity threshold.
- [1] BindingDB Entry BDBM50155318. Affinity data for Methyl 4-amino-3-methylbenzoate (CHEMBL3781063). Ki = 550 nM; IC50 = 650 nM against human MAO-B. View Source
